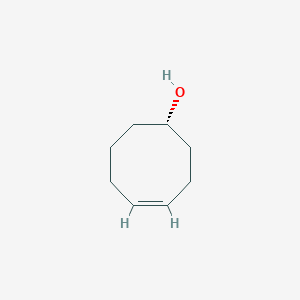
sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate is a significant compound in the realm of organic chemistry, recognized for its unique structure and diverse applications. This compound is characterized by the presence of a sulfonate group attached to a hydroxy-dioxopyrrolidine moiety, contributing to its distinctive reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate typically involves the sulfonation of 1-hydroxy-2,5-dioxopyrrolidine under controlled conditions. One of the common methods includes the reaction of 1-hydroxy-2,5-dioxopyrrolidine with a sulfonating agent such as chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt.
Industrial Production Methods: Industrially, the production of this compound may employ a continuous flow process for sulfonation and neutralization, ensuring efficient production and high purity of the final product. The process parameters, such as temperature, concentration, and reaction time, are optimized to maximize yield and minimize by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate undergoes various chemical reactions including:
Oxidation: : Conversion to sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: : Reductive cleavage of the sulfonate group under specific conditions.
Substitution: : Nucleophilic substitution reactions involving the sulfonate group.
Common Reagents and Conditions: Common reagents include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, amines.
Major Products Formed
Oxidation: : Formation of sulfone derivatives.
Reduction: : Derivatives with a reduced sulfonate group.
Substitution: : Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a key intermediate in organic synthesis, enabling the construction of complex molecular structures.
Biology: In biological research, sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Medically, it serves as a building block for synthesizing active pharmaceutical ingredients (APIs) and is investigated for its potential therapeutic properties.
Industry: In industrial applications, it is used in the formulation of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The compound exerts its effects through its functional groups:
Hydroxy Group: : Participates in hydrogen bonding and polar interactions.
Sulfonate Group: : Provides solubility and reactivity towards nucleophiles and electrophiles.
Molecular Targets and Pathways: Its activity involves interaction with enzymes and proteins, influencing biochemical pathways and contributing to its diverse reactivity.
Comparaison Avec Des Composés Similaires
Unique Features: Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate is unique due to its combination of sulfonate and hydroxy-dioxopyrrolidine moieties, which impart distinct chemical and physical properties.
Similar Compounds
Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-2-sulfonate
Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-4-sulfonate
Compared to these, this compound exhibits unique reactivity and stability profiles, making it valuable for specific applications.
So, there it is. Hope this deep dive was exactly what you were looking for! Any other topics you’re curious about?
Propriétés
IUPAC Name |
sodium;(3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11);/q;+1/p-1/t2-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPENMORRBUTCPR-DKWTVANSSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane](/img/structure/B8051163.png)







![5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B8051221.png)
![Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8051229.png)
![tert-butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8051230.png)


